molecular formula C13H9Cl4NOS B14398967 1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 87388-87-2

1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B14398967
CAS No.: 87388-87-2
M. Wt: 369.1 g/mol
InChI Key: IWSBUOVSFPKJTJ-UHFFFAOYSA-N
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Description

1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.

    Addition of the Trichloromethylsulfanyl Group: This can be done through a nucleophilic substitution reaction using trichloromethylthiol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the trichloromethylsulfanyl group.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The trichloromethylsulfanyl group could play a role in binding to the target, while the pyrrole ring might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-{4-(2-Chlorophenyl)-1H-pyrrol-3-yl}ethan-1-one: Lacks the trichloromethylsulfanyl group.

    1-{4-(2-Bromophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one is unique due to the presence of both the chlorophenyl and trichloromethylsulfanyl groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

CAS No.

87388-87-2

Molecular Formula

C13H9Cl4NOS

Molecular Weight

369.1 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)-1-(trichloromethylsulfanyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H9Cl4NOS/c1-8(19)10-6-18(20-13(15,16)17)7-11(10)9-4-2-3-5-12(9)14/h2-7H,1H3

InChI Key

IWSBUOVSFPKJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=C1C2=CC=CC=C2Cl)SC(Cl)(Cl)Cl

Origin of Product

United States

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